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Introduction
Tetravinylsilane [Si(CH=CH₂)₄] is a volatile organosilicon compound with a tetrahedral

arrangement of four vinyl groups around a central silicon atom. Its unique electronic and

structural properties make it a subject of interest in materials science and organometallic

chemistry. Quantum chemical calculations provide a powerful theoretical framework for

understanding the molecular structure, vibrational properties, and reactivity of tetravinylsilane
at the atomic level. This guide offers a detailed overview of the theoretical methodologies and

computational data pertinent to this molecule, aimed at researchers and professionals in

relevant scientific fields.

The primary computational approach discussed herein is Density Functional Theory (DFT), a

robust method for calculating the electronic structure of many-body systems. Specifically,

calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set,

which has been shown to provide a good balance between accuracy and computational cost

for a wide range of molecules.

Molecular Structure and Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-

dimensional structure, known as the equilibrium geometry. This is achieved through a process

called geometry optimization, where the total energy of the molecule is minimized with respect
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to the positions of its atoms.[1][2] This process yields key structural parameters such as bond

lengths and bond angles.

While specific computational studies providing a detailed optimized geometry for

tetravinylsilane are not readily available in the published literature, the general procedure

would involve using a quantum chemistry software package to find the lowest energy

conformation. Experimental techniques like gas-phase electron diffraction (GED) are also

employed to determine the structure of molecules in the gas phase, free from intermolecular

interactions. However, to date, no GED studies for tetravinylsilane have been reported.

For illustrative purposes, a general workflow for geometry optimization is presented below.

Initial Molecular Structure
(e.g., from chemical intuition or a molecular builder)

Quantum Chemical Calculation
(e.g., DFT/B3LYP/6-311++G(d,p))

Calculate Energy and Gradients
on Atomic Nuclei

Check for Convergence
(Are gradients close to zero?)

Update Atomic Coordinates
(Move atoms to lower energy positions)

No

Optimized Geometry
(Equilibrium Structure)

Yes

Click to download full resolution via product page

A general workflow for molecular geometry optimization.

Vibrational Analysis: Infrared and Raman
Spectroscopy
Vibrational spectroscopy is a powerful technique for identifying molecules and probing their

chemical bonds. The vibrational frequencies of a molecule can be calculated computationally

and compared with experimental data from infrared (IR) and Raman spectroscopy. These

calculations are typically performed at the optimized geometry and can aid in the assignment of

experimentally observed vibrational bands to specific molecular motions.

A comprehensive study of the vibrational spectrum of tetravinylsilane was conducted by G.

Davidson in 1971, providing a nearly complete assignment of its infrared and Raman active
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modes. The experimental data from this study serves as a critical benchmark for any

theoretical calculations. The study found little evidence of significant interaction between the

silicon 3d-orbitals and the vinyl π-electrons based on the vibrational frequencies.

The following table summarizes the experimentally observed vibrational frequencies for

tetravinylsilane.
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Vibrational Mode Frequency (cm⁻¹) Symmetry Description

ν(C-H) 3055 A₁
Symmetric C-H

stretch

ν(C-H) 3055 E
Asymmetric C-H

stretch

ν(C-H) 3055 T₂
Asymmetric C-H

stretch

ν(C=C) 1592 A₁
Symmetric C=C

stretch

ν(C=C) 1592 E
Asymmetric C=C

stretch

ν(C=C) 1592 T₂
Asymmetric C=C

stretch

δ(CH₂) 1405 A₁ CH₂ scissoring

δ(CH₂) 1405 E CH₂ scissoring

δ(CH₂) 1405 T₂ CH₂ scissoring

δ(=C-H) 1265 T₂
In-plane C-H

deformation

δ(=C-H) 1265 E
In-plane C-H

deformation

ω(CH₂) 1008 T₂ CH₂ wagging

ω(CH₂) 1008 A₁ CH₂ wagging

τ(CH₂) 955 T₂ CH₂ twisting

τ(CH₂) 955 E CH₂ twisting

ν(Si-C) 680 A₁
Symmetric Si-C

stretch

ν(Si-C) 680 T₂
Asymmetric Si-C

stretch
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ρ(CH₂) 590 T₂ CH₂ rocking

Skeletal 350 E
Si-C skeletal

deformation

Skeletal 160 T₂
Si-C skeletal

deformation

Torsion ~100 T₁ C-C torsion (inactive)

Data extracted from Davidson, G. (1971). The vibrational spectrum of tetravinylsilane.

Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1161-1169.

Electronic Properties: HOMO-LUMO Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and

spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of

the HOMO is related to the molecule's ability to donate electrons, while the energy of the

LUMO is related to its ability to accept electrons. The energy difference between the HOMO

and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical

reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific calculated HOMO and LUMO energies for tetravinylsilane are not available in

the literature, the general methodology for their calculation is well-established. These values

are typically obtained from the output of a DFT calculation.
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Schematic of HOMO, LUMO, and the HOMO-LUMO gap.

Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

further quantify the chemical behavior of tetravinylsilane. These descriptors provide insights

into the molecule's electrophilicity, hardness, and chemical potential.

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium

system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η =

(E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is

calculated as ω = μ² / (2η).

Atomic Charges and Population Analysis
To understand the distribution of electron density within the molecule, a population analysis can

be performed. The Mulliken population analysis is a common method used to assign partial

atomic charges to each atom in a molecule. These charges can provide insights into the
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molecule's polarity and potential sites for electrophilic or nucleophilic attack. It is important to

note that Mulliken charges are known to be sensitive to the choice of basis set.

Experimental Protocols
Quantum Chemical Calculations
The theoretical data presented in this guide would be obtained using the following general

computational protocol:

Molecular Structure Input: The initial 3D structure of tetravinylsilane is constructed using a

molecular modeling program.

Geometry Optimization: The structure is then optimized using a specified level of theory, for

example, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to find the

minimum energy conformation.

Vibrational Frequency Calculation: At the optimized geometry, a frequency calculation is

performed to obtain the harmonic vibrational frequencies, IR intensities, and Raman

activities. The absence of imaginary frequencies confirms that the structure is a true

minimum.

Electronic Property and Reactivity Descriptor Calculation: From the output of the DFT

calculation, the HOMO and LUMO energies are extracted. These are then used to calculate

the chemical potential, chemical hardness, and global electrophilicity index.

Population Analysis: A Mulliken population analysis is performed to determine the partial

atomic charges.

All calculations would be carried out using a standard quantum chemistry software package

such as Gaussian, Q-Chem, or ORCA.

Vibrational Spectroscopy
The experimental vibrational spectra of tetravinylsilane, as reported by Davidson (1971), were

obtained using the following techniques:
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Infrared (IR) Spectroscopy: The IR spectrum of tetravinylsilane was likely recorded in the

gas phase or as a neat liquid between salt plates using a dispersive or Fourier-transform

infrared spectrometer.

Raman Spectroscopy: The Raman spectrum was likely obtained by irradiating a liquid

sample of tetravinylsilane with a monochromatic laser source and detecting the inelastically

scattered light.

Conclusion
Quantum chemical calculations offer a powerful and insightful approach to understanding the

fundamental properties of tetravinylsilane. While a comprehensive computational study with

detailed quantitative data for this specific molecule is not yet prevalent in the scientific

literature, the methodologies for such an analysis are well-established. The experimental

vibrational data provides a solid foundation for future computational work that could further

elucidate the electronic structure and reactivity of this interesting organosilicon compound. This

guide provides the necessary theoretical background and a summary of the available

experimental data to aid researchers in their study of tetravinylsilane and related molecules.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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